molecular formula C9H11NO6S B8771037 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol CAS No. 52398-83-1

2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol

Cat. No.: B8771037
CAS No.: 52398-83-1
M. Wt: 261.25 g/mol
InChI Key: XIPJCKZGPTYNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol is an organic compound with the molecular formula C9H11NO6S It is characterized by the presence of a methoxy group, a nitro group, and a sulfonyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol typically involves the sulfonation of 4-methoxy-3-nitrophenol followed by the reaction with ethylene oxide. The general steps are as follows:

    Sulfonation: 4-methoxy-3-nitrophenol is treated with chlorosulfonic acid to introduce the sulfonyl group.

    Reaction with Ethylene Oxide: The resulting sulfonyl chloride is then reacted with ethylene oxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]acetaldehyde or 2-[(4-methoxy-3-nitrophenyl)sulfonyl]acetic acid.

    Reduction: Formation of 2-[(4-methoxy-3-aminophenyl)sulfonyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol involves its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)sulfonyl]ethanol
  • 2-[(4-nitrophenyl)sulfonyl]ethanol
  • 2-[(4-methoxy-3-nitrophenyl)sulfonyl]methanol

Uniqueness

2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

52398-83-1

Molecular Formula

C9H11NO6S

Molecular Weight

261.25 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)sulfonylethanol

InChI

InChI=1S/C9H11NO6S/c1-16-9-3-2-7(6-8(9)10(12)13)17(14,15)5-4-11/h2-3,6,11H,4-5H2,1H3

InChI Key

XIPJCKZGPTYNFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.